methyl 2-(5,6-dimethoxy-2-phenyl-1H-indol-3-yl)acetate
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Overview
Description
(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)-acetic acid methyl ester is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of methoxy groups at positions 5 and 6, a phenyl group at position 2, and an acetic acid methyl ester group at position 3 of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and phenylacetic acid.
Condensation Reaction: The 5,6-dimethoxyindole is reacted with phenylacetic acid under acidic or basic conditions to form the corresponding indole derivative.
Esterification: The resulting indole derivative is then esterified using methanol and a suitable catalyst (e.g., sulfuric acid) to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of (5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-phenyl-1H-indole: Lacks the acetic acid methyl ester group.
6-Methoxy-2-phenyl-1H-indole: Similar structure but with a single methoxy group.
2-Phenyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of the methyl ester.
Uniqueness
(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)-acetic acid methyl ester is unique due to the presence of both methoxy groups and the acetic acid methyl ester group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-(5,6-dimethoxy-2-phenyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C19H19NO4/c1-22-16-9-13-14(10-18(21)24-3)19(12-7-5-4-6-8-12)20-15(13)11-17(16)23-2/h4-9,11,20H,10H2,1-3H3 |
InChI Key |
ZOXGOVILLQFUFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C3=CC=CC=C3)CC(=O)OC)OC |
Origin of Product |
United States |
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